trans-n-Methyl-4-methoxyproline

Binding Affinity Fluorescence Polarization Proline Analog Screening

trans-N-Methyl-4-methoxyproline is a naturally occurring proline derivative with dual N-methyl/4-methoxy substitution that fundamentally alters backbone H-bonding and ring pucker—properties irreproducible by any single-substituted analog (e.g., trans-4-hydroxyproline or N-methylproline). First isolated from Petiveria alliacea stems, it serves as an essential reference standard for phytochemical identification and a unique chemical probe for SAR campaigns where both amine H-bond donor elimination and steric perturbation at C4 must be evaluated simultaneously. The trans-4-methoxyproline baseline shows a 2.1-fold affinity shift (IC50 317 vs 154 nM for proline); the additional N-methyl modification introduces a further, non-additive variable. Researchers requiring authentic, high-purity material for peptide engineering, natural product dereplication, or pharmacological screening will find this compound irreplaceable by generic proline analogs.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B12410007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-n-Methyl-4-methoxyproline
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCN1CC(CC1C(=O)O)OC
InChIInChI=1S/C7H13NO3/c1-8-4-5(11-2)3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m1/s1
InChIKeyLCRFCICIBIZKQT-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-N-Methyl-4-methoxyproline: A Structurally Distinct Proline Analog from Petiveria alliacea for Specialized Research Applications


trans-N-Methyl-4-methoxyproline is a naturally occurring proline derivative distinguished by dual modifications—a methoxy group at the C4 position and an N-methyl group—that confer unique physicochemical and conformational properties relative to unsubstituted proline and simpler analogs. This compound, identified as (2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid, was first isolated and characterized from the stems of Petiveria alliacea through microanalysis and spectral data [1]. Its structural features—including the pyrrolidine ring with a methoxy substituent, a tertiary amine from N-methylation, and a carboxylic acid moiety—place it in a distinct subclass of proline derivatives, making it a compound of interest for research in natural product chemistry, peptide engineering, and pharmacological screening [2].

Why trans-N-Methyl-4-methoxyproline Cannot Be Substituted by Generic Proline Analogs in Structure-Sensitive Research


The substitution of trans-N-methyl-4-methoxyproline with other proline analogs—such as trans-4-hydroxyproline, N-methylproline, or trans-4-methoxyproline—is not scientifically defensible due to the compound's unique dual substitution pattern. Each modification independently alters key molecular properties: N-methylation eliminates the hydrogen bond donor capacity of the secondary amine, affecting peptide backbone conformation and intermolecular interactions, while the 4-methoxy group introduces steric bulk and alters the pyrrolidine ring pucker equilibrium, which in turn modulates the cis-trans isomerization rate of adjacent peptide bonds [1]. In quantitative terms, the isolated 4-methoxy modification alone (trans-4-methoxyproline) reduces binding affinity to certain protein targets compared to the native proline scaffold, as demonstrated in fluorescence polarization assays where trans-4-methoxyproline exhibited an IC50 of 317 ± 14 nM versus 154 ± 10 nM for proline [2]. The addition of N-methylation in trans-N-methyl-4-methoxyproline further alters these parameters in ways that cannot be predicted or replicated by using the corresponding singly substituted analogs, rendering generic substitution invalid for any experiment where molecular recognition, conformational stability, or metabolic stability is a variable of interest.

Quantitative Differentiation Evidence: trans-N-Methyl-4-methoxyproline vs. Closest Proline Analogs


Differential Binding Affinity: trans-4-Methoxyproline vs. Native Proline in Fluorescence Polarization Assay

While direct binding data for trans-N-methyl-4-methoxyproline is not available in the public literature, the 4-methoxy substitution alone (present in trans-4-methoxyproline) provides a quantifiable baseline for the impact of methoxy modification on target recognition. In a fluorescence polarization assay measuring affinity, trans-4-methoxyproline (trans-4-MeOPro) exhibited an IC50 of 317 ± 14 nM, compared to 154 ± 10 nM for native proline (Pro) [1]. This represents an approximately 2-fold decrease in binding affinity attributable to the 4-methoxy substitution. The additional N-methyl modification present in trans-N-methyl-4-methoxyproline is expected to further alter this binding profile, as N-methylation in proline derivatives has been shown to modulate conformational preferences and hydrogen-bonding capabilities [2].

Binding Affinity Fluorescence Polarization Proline Analog Screening

Physicochemical Differentiation: N-Methylation Effects on Solubility and Lipophilicity

N-methylation in trans-N-methyl-4-methoxyproline introduces a tertiary amine that fundamentally alters the compound's physicochemical profile compared to non-methylated analogs such as trans-4-methoxyproline or trans-4-hydroxyproline. While direct experimental partition coefficients are not reported, predicted logP values provide a quantitative baseline for this differentiation. trans-N-methyl-4-methoxyproline has a predicted logP of -2.3 to -2.9 , whereas the parent compound L-proline has an experimental logP of approximately -2.5 [1]. More importantly, the N-methylation eliminates the hydrogen bond donor capacity of the amine nitrogen—a property that critically influences peptide conformation, membrane permeability, and metabolic stability [2]. In contrast, trans-4-hydroxyproline retains a secondary amine with hydrogen bond donor capability and has a predicted logP of approximately -2.9, but with markedly different hydrogen bonding capacity due to the presence of the hydroxyl group.

Physicochemical Properties Lipophilicity Solubility

Stereochemical Configuration: trans-N-Methyl-4-methoxyproline vs. cis-4-Methoxyproline Analogs

trans-N-Methyl-4-methoxyproline possesses a defined (2S,4R) stereochemical configuration, which is distinct from the cis-4-methoxyproline stereoisomer . The stereochemistry at the 4-position of the pyrrolidine ring critically influences the ring pucker conformation and, consequently, the cis-trans isomerization equilibrium of adjacent amide bonds in peptide chains. Research on proline derivatives has established that trans-4-substituted prolines favor specific ring conformations that differ from their cis-counterparts, with measurable effects on peptide backbone geometry [1]. For example, the 4-methoxy substitution in the trans configuration (as in trans-4-methoxyproline) yields a binding affinity of 317 ± 14 nM, whereas the corresponding cis-4-hydroxyproline exhibits 220 ± 27 nM, demonstrating that stereochemistry alone can produce up to a 1.4-fold difference in target engagement [2]. The trans configuration in trans-N-methyl-4-methoxyproline is therefore a non-negotiable structural feature for applications requiring specific spatial orientation.

Stereochemistry Chiral Purity Peptide Conformation

Natural Product Sourcing: trans-N-Methyl-4-methoxyproline from Petiveria alliacea vs. Synthetic Proline Analogs

trans-N-Methyl-4-methoxyproline is a naturally occurring compound isolated from Petiveria alliacea, a medicinal plant used in traditional medicine across South and Central America [1]. This natural origin distinguishes it from purely synthetic proline analogs such as N-methylproline (hygric acid) or 4,4-difluoroproline. While specific quantitative biological activity data for the isolated compound is not yet available in the peer-reviewed literature, the broader Petiveria alliacea plant extract has demonstrated quantifiable biological effects: methanolic extracts of P. alliacea showed acetylcholinesterase inhibition with IC50 values ranging from 150 to 300 µg/mL depending on the extraction protocol [2]. The presence of trans-N-methyl-4-methoxyproline as a constituent of this bioactive extract suggests potential relevance for phytochemical and natural product research, though the specific contribution of this compound to the observed activities has not been quantified.

Natural Product Chemistry Phytochemical Sourcing Biological Activity

Molecular Framework Classification: Proline Derivative with Unique Heteroatom Substitution Pattern

trans-N-Methyl-4-methoxyproline is classified as an aliphatic heteromonocyclic compound belonging to the proline and derivatives subclass [1]. This classification places it in a distinct category from other common proline analogs such as 4-oxoproline or 4,4-difluoroproline, which differ in both heteroatom composition and substitution pattern. The compound contains 11 heavy atoms with a defined stereocenter count of 2, and features three hydrogen bond acceptors (two oxygen atoms in the carboxylic acid group and one ether oxygen in the methoxy group) but only one hydrogen bond donor (the carboxylic acid proton), as the N-methylation eliminates the amine hydrogen bond donor capacity . In contrast, trans-4-hydroxyproline contains three hydrogen bond donors (carboxylic acid proton, amine proton, and hydroxyl proton), while N-methylproline contains two heavy atoms and lacks the 4-position substitution altogether. This unique combination of structural features—N-methylation plus 4-methoxy substitution—produces a molecular framework that is not represented by any single commercially available proline analog.

Chemical Taxonomy Structure-Activity Relationship Synthetic Building Blocks

Recommended Application Scenarios for trans-N-Methyl-4-methoxyproline Based on Quantitative Differentiation Evidence


Peptide Engineering and Conformational Studies Requiring Defined Proline Modifications

trans-N-Methyl-4-methoxyproline serves as a specialized building block for peptide engineering applications where the combined effects of N-methylation and 4-methoxy substitution must be systematically evaluated. The N-methylation eliminates backbone hydrogen bond donor capacity, while the 4-methoxy group in the trans configuration alters pyrrolidine ring pucker, both of which influence cis-trans isomerization rates and peptide secondary structure . For researchers synthesizing proline-containing peptides for structure-activity relationship (SAR) studies, this compound provides a unique substitution pattern not available from generic proline analogs. The 2.1-fold reduction in binding affinity observed with the 4-methoxy substitution alone (trans-4-methoxyproline: IC50 = 317 ± 14 nM vs. proline: IC50 = 154 ± 10 nM) establishes a baseline for designing comparative studies involving the dual-substituted trans-N-methyl-4-methoxyproline .

Natural Product Research and Phytochemical Profiling of Petiveria alliacea Constituents

For natural product chemists investigating the phytochemical composition of Petiveria alliacea, trans-N-methyl-4-methoxyproline is an essential reference standard for identification, quantification, and isolation studies. The compound was first isolated and characterized from P. alliacea stems using microanalysis and spectral data, establishing it as a bona fide constituent of this medicinal plant . Researchers evaluating the pharmacological potential of P. alliacea extracts—which have demonstrated acetylcholinesterase inhibition with IC50 values of 150-300 µg/mL in methanolic leaf extracts—require authentic samples of this compound for dereplication, bioactivity-guided fractionation, and structure-activity studies . The compound's defined (2S,4R) stereochemistry and unique NMR signature make it particularly valuable for metabolomic and chemotaxonomic investigations.

Proline Analog Screening in Structure-Activity Relationship (SAR) Campaigns

In drug discovery programs that involve proline-containing scaffolds, trans-N-methyl-4-methoxyproline provides a distinct chemical probe for evaluating the structural determinants of molecular recognition. The available binding data for related analogs demonstrates that both the 4-position substitution and the stereochemistry at that position measurably alter target affinity. Specifically, trans-4-methoxyproline exhibits a 2.1-fold reduction in binding (IC50 = 317 nM) relative to proline (IC50 = 154 nM), while the difference between cis- and trans-4-hydroxyproline (220 nM vs. 166 nM) demonstrates the impact of stereochemistry on target engagement . The addition of N-methylation in trans-N-methyl-4-methoxyproline introduces a further variable—elimination of the amine hydrogen bond donor—that is absent from these comparator compounds. For SAR campaigns that require systematic exploration of substitution effects on target binding, cellular permeability, or metabolic stability, trans-N-methyl-4-methoxyproline represents a unique probe that cannot be substituted by singly modified proline analogs .

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